molecular formula C14H18BrNO B061007 Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- CAS No. 192775-97-6

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-

Cat. No.: B061007
CAS No.: 192775-97-6
M. Wt: 296.2 g/mol
InChI Key: GEFJHFNKORGOKH-UHFFFAOYSA-N
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Description

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromophenyl and dimethyl groups in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanides (TosMICs) as key reagents. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

For the specific compound 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-oxazole, the synthesis might involve the following steps:

    Formation of the intermediate: Reacting 4-bromobenzaldehyde with isobutyraldehyde in the presence of a base to form the corresponding intermediate.

    Cyclization: The intermediate undergoes cyclization with TosMIC under basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the oxazole ring.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of the bromophenyl group enhances binding affinity to certain targets, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: Similar structure but with a saturated ring.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Thiazole: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- is unique due to the presence of the bromophenyl and dimethyl groups, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(4-bromophenyl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-13(2)9-17-12(16-13)14(3,4)10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFJHFNKORGOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573510
Record name 2-[2-(4-Bromophenyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192775-97-6
Record name 2-[1-(4-Bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyloxazole
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URL https://commonchemistry.cas.org/detail?cas_rn=192775-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromophenyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl
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